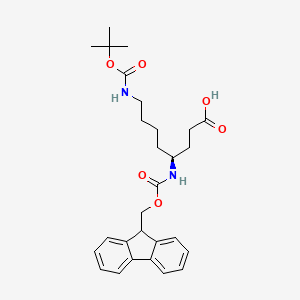

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (Fmoc-Dabco) is an organic compound used in synthetic organic chemistry as a building block for peptide synthesis. It is a versatile amino acid derivative used in peptide synthesis, protein engineering, and other biochemical studies. Fmoc-Dabco is a synthetic amino acid derived from the amino acid lysine, and is a useful building block for constructing complex peptides. Fmoc-Dabco is a chiral amino acid, meaning it has two forms that are mirror images of each other, and is often used in peptide synthesis to create enantiomerically pure peptides.

Scientific Research Applications

Glycopeptide Mimics Synthesis

One notable application is in the synthesis of glycopeptide mimics. For example, amino acids with N-alkylaminooxy side chains, similar to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been effective in the rapid synthesis of neoglycopeptides. These compounds allow for the chemoselective reaction of reducing sugars with peptides containing these amino acids, producing glycoconjugates structurally similar to their natural counterparts. This technique facilitates the creation of O-linked glycopeptide mimics, expanding the availability of N-alkylaminooxy strategy for neoglycopeptide synthesis (Carrasco et al., 2006).

Building Blocks for Pseudopeptide Synthesis

Another significant application is in the synthesis of pseudopeptides. Unnatural amino acids like (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid serve as key building blocks for pseudopeptide synthesis. These derivatives can be incorporated into peptides to create structures that mimic the properties of peptides while potentially offering improved stability and bioavailability. This makes them valuable tools in peptide-based structure-activity studies and in the exploration of peptide therapeutics (Pascal, Sola, & Jouin, 2003).

Characterization and Mass Spectrometry

The derivatives are also subjects of analytical study, particularly in characterizing peptide structures using mass spectrometry. N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives, which are related to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been characterized using electrospray ionization multi-stage mass spectrometry (MS(n)). This characterization is crucial in the synthesis of partially modified retro-inverso peptides, highlighting the role of such derivatives in facilitating advanced peptide synthesis and analysis techniques (Verardo & Gorassini, 2013).

properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSRIVMKVMATII-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.